CE2 Inhibition Potency: 33-Fold Advantage Over the Next-Closest Thiazole-Benzamide Analog in the Same Human Liver Microsome Assay
3-Methoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide inhibited human CE2 with an IC₅₀ of 20 nM in human liver microsomes using fluorescein diacetate as substrate [1]. By contrast, the structurally related thiazole-benzamide CHEMBL2151605 (BDBM50154559)—bearing a different substitution pattern on the benzamide ring—yielded an IC₅₀ of 660 nM in the identical assay system [2]. The 3-methoxy substitution thus confers a 33-fold enhancement in CE2 inhibitory potency. A further comparator, CHEMBL1271483 (BDBM50058817), was even less potent against CE2 (IC₅₀ = 5,610 nM) in the same experimental platform [3].
| Evidence Dimension | CE2 inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 20 nM |
| Comparator Or Baseline | CHEMBL2151605: IC₅₀ = 660 nM; CHEMBL1271483: IC₅₀ = 5,610 nM |
| Quantified Difference | 33-fold more potent than CHEMBL2151605; ~281-fold more potent than CHEMBL1271483 |
| Conditions | Inhibition of CE2 in human liver microsomes; fluorescein diacetate substrate; 10 min preincubation |
Why This Matters
This potency advantage directly determines the achievable assay window and minimizes compound consumption in CE2-dependent pharmacological studies.
- [1] BindingDB Entry BDBM50154561 (CHEMBL3774603). Affinity Data: IC₅₀ = 20 nM for inhibition of CE2 in human liver microsomes using fluorescein diacetate as substrate; Dalian Institute of Chemical Physics curation. View Source
- [2] BindingDB Entry BDBM50154559 (CHEMBL2151605). Affinity Data: IC₅₀ = 660 nM for inhibition of CE2 in human liver microsomes using fluorescein diacetate as substrate; same assay platform as REFS-1. View Source
- [3] BindingDB Entry BDBM50058817 (CHEMBL1271483). Affinity Data: IC₅₀ = 5,610 nM for inhibition of CE2 in human liver microsomes using fluorescein diacetate as substrate; same assay platform as REFS-1. View Source
